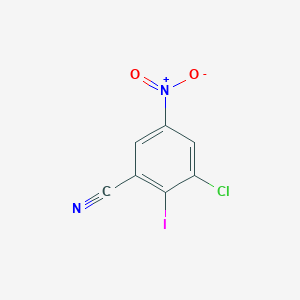

3-Chloro-2-iodo-5-nitrobenzonitrile

Description

3-Chloro-2-iodo-5-nitrobenzonitrile is a halogenated aromatic nitrile derivative characterized by a benzonitrile core substituted with chlorine (position 3), iodine (position 2), and a nitro group (position 5).

Properties

Molecular Formula |

C7H2ClIN2O2 |

|---|---|

Molecular Weight |

308.46 g/mol |

IUPAC Name |

3-chloro-2-iodo-5-nitrobenzonitrile |

InChI |

InChI=1S/C7H2ClIN2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H |

InChI Key |

OVYWJVFAMVISPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)I)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodo-5-nitrobenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3-chlorobenzonitrile, followed by iodination. The nitration process introduces the nitro group, while the iodination step adds the iodine atom to the benzene ring. These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-2-iodo-5-nitrobenzonitrile may involve large-scale nitration and iodination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-iodo-5-nitrobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro, iodo, and nitro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Amino Derivatives: From the reduction of the nitro group.

Halogenated Derivatives: From further substitution reactions involving the chloro or iodo groups.

Scientific Research Applications

3-Chloro-2-iodo-5-nitrobenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodo-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and iodo groups can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 3-Chloro-2-iodo-5-nitrobenzonitrile, differing primarily in substituent type, position, or additional functional groups:

*Molecular weights calculated based on molecular formulas derived from IUPAC names.

Key Observations:

- Nitro vs. Trifluoromethyl : The nitro group (strong electron-withdrawing) in the target compound contrasts with the trifluoromethyl group (moderate electron-withdrawing, lipophilic) in 3-Chloro-5-(trifluoromethyl)benzonitrile, affecting electronic properties and solubility .

- Functional Group Complexity: The acetophenone derivative (4'-Chloro-2'-nitroacetophenone) lacks a nitrile group but includes a reactive ketone, making it more suitable for condensation reactions compared to nitrile-containing analogs .

Physicochemical and Reactivity Comparisons

Polarity and Solubility :

- The nitro and nitrile groups in 3-Chloro-2-iodo-5-nitrobenzonitrile likely render it polar but poorly water-soluble, similar to 3-Chloro-5-(trifluoromethyl)benzonitrile .

- The ethoxy and benzyloxy groups in 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile may improve solubility in organic solvents compared to the target compound .

- Thermal Stability: Nitro-containing compounds (e.g., target compound, 4'-Chloro-2'-nitroacetophenone) may exhibit lower thermal stability due to the nitro group’s propensity for exothermic decomposition .

Reactivity :

- Iodine’s leaving-group capability in the target compound could facilitate aryl coupling or substitution reactions, akin to its role in 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile .

- The trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)benzonitrile offers resistance to metabolic degradation, a trait valuable in agrochemical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.